molecular formula C8H15N2O3PS B8266817 Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate

Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate

Cat. No.: B8266817
M. Wt: 250.26 g/mol
InChI Key: JHKPOUAOFBXULF-UHFFFAOYSA-N
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Description

Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C8H15N2O3PS. It is known for its unique chemical structure, which includes a thiazole ring and a phosphonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with 2-amino-4-thiazolylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted thiazole compounds. These products have diverse applications in various fields .

Scientific Research Applications

Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s thiazole ring and phosphonate group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(diethoxyphosphorylmethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2O3PS/c1-3-12-14(11,13-4-2)5-7-6-15-8(9)10-7/h6H,3-5H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKPOUAOFBXULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CSC(=N1)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N2O3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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